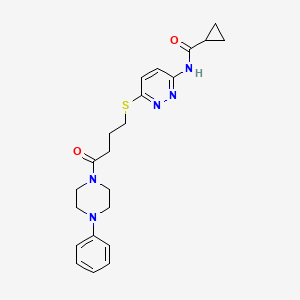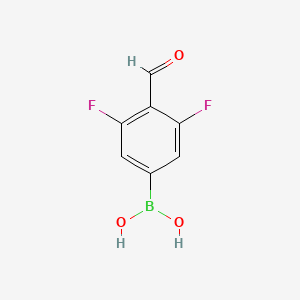![molecular formula C22H21N5O5 B2978451 3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-17-8](/img/structure/B2978451.png)
3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized . The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . These compounds deactivate radicals by two major mechanisms: the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanism .科学的研究の応用
Synthesis and Biological Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown significant strides in the synthesis and exploration of biological activities. For instance, compounds within this class have been synthesized and tested for various biological activities, including antiviral, antitumor, and anti-inflammatory effects. These studies have paved the way for the development of novel compounds with potential therapeutic applications. The synthesis techniques often involve high-temperature glycosylation, ammonolysis, and various other chemical transformations to produce compounds with specific biological activities (Petrie et al., 1985).
Anticancer and Anti-inflammatory Applications
Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown promising results in vitro against cancer cell lines and have been identified as potential COX-2 selective inhibitors, highlighting their significance in anti-inflammatory research (Raffa et al., 2009). Additionally, novel benzodifuranyl derivatives derived from this chemical class have been explored for their analgesic and anti-inflammatory activities, indicating a broad spectrum of potential medicinal applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Properties
The exploration of antimicrobial and antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives has also been a significant area of research. These compounds have been synthesized and tested for their ability to inhibit the growth of various microorganisms and their potential to act as antioxidants, protecting against oxidative stress and DNA damage (Bondock et al., 2016). Such studies are crucial for developing new therapeutic agents targeting infectious diseases and oxidative damage.
Novel Synthetic Routes and Mechanisms
The development of novel synthetic routes for producing pyrazolo[3,4-d]pyrimidine derivatives has also been a focus, providing insights into the chemical mechanisms and enabling the creation of diverse compounds with various biological activities. These synthetic advancements contribute to the broader understanding of chemical interactions and the potential for creating more effective and targeted therapeutic agents (Hebishy et al., 2020).
Safety and Hazards
特性
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-13-5-7-15(8-6-13)27-20-16(11-24-27)22(29)26(12-23-20)25-21(28)14-9-17(30-2)19(32-4)18(10-14)31-3/h5-12H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGRGPVMHIUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
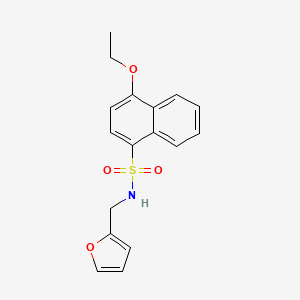

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)

![3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2978378.png)
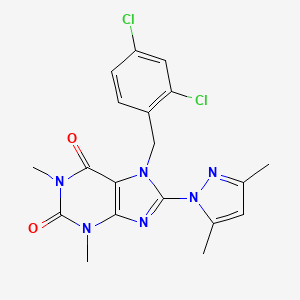
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)
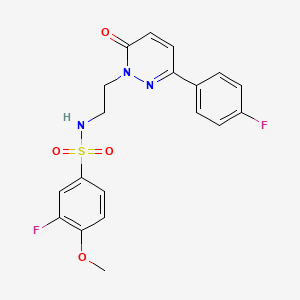
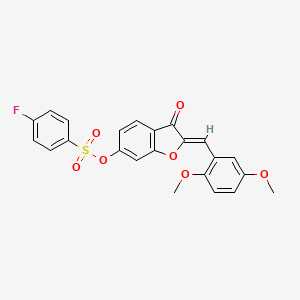
![N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)
